3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]indazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-24-21(27-2)18-11-10-15(13-19(18)23-24)20(26)22-14-17-9-6-12-25(17)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,17H,6,9,12,14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJUBWJVDCFGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)C(=O)NCC3CCCN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the Fischer indole cyclization, where a hydrazine derivative reacts with a ketone in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
BJ95764 (3-Methoxy-2-Methyl-N-{1-[5-(Trifluoromethyl)Pyridin-2-yl]Pyrrolidin-3-yl}-2H-Indazole-6-Carboxamide)
- Structural Differences: The pyrrolidine substituent in BJ95764 is attached to a 5-(trifluoromethyl)pyridin-2-yl group at position 3 of the pyrrolidine ring, compared to the 1-phenyl group at position 2 in the target compound.
- Molecular Formula : C₂₀H₂₀F₃N₅O₂
- Molecular Weight : 419.4 g/mol
2-(2-Methoxyethyl)-1,3-Dioxo-N-(1,3-Thiazol-2-yl)-2,3-Dihydro-1H-Isoindole-5-Carboxamide (831211-56-4)
- Structural Differences :
- Molecular Formula : C₁₅H₁₃N₃O₄S
Other Carboxamide Derivatives
Structural and Property Comparison Table
| Compound Name | Core Structure | Substituent (R Group) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 3-Methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide | Indazole | 1-Phenylpyrrolidin-2-ylmethyl | C₂₁H₂₃N₅O₂ (inferred) | Moderate lipophilicity; phenyl group may enhance aromatic interactions |
| BJ95764 | Indazole | 1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl | C₂₀H₂₀F₃N₅O₂ | CF₃ group increases electronegativity; pyridine enhances hydrogen bonding |
| 2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide (831211-56-4) | Isoindole-1,3-dione | 1,3-Thiazol-2-yl | C₁₅H₁₃N₃O₄S | High polarity due to thiazole; suitable for hydrophilic environments |
Research Findings and Hypotheses
Impact of Pyrrolidine Substituents :
- The phenyl group in the target compound may favor interactions with hydrophobic binding pockets, while BJ95764’s pyridinyl-CF₃ group could improve target engagement via dipole interactions .
- The pyrrolidine ring’s position (2-yl vs. 3-yl) influences spatial orientation, affecting binding kinetics.
Role of Heterocyclic Cores :
- Indazole derivatives generally exhibit superior metabolic stability compared to isoindole-1,3-dione systems due to reduced susceptibility to oxidative degradation.
Lumping Strategy Relevance :
- As per , compounds with shared carboxamide moieties and heterocyclic cores may be grouped for predictive modeling of solubility or receptor affinity despite substituent differences .
Biological Activity
3-Methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide, a synthetic compound belonging to the indazole class, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The compound features an indazole core substituted with a methoxy group and a pyrrolidine moiety, which contributes to its biological properties.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1797704-10-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It is hypothesized that the compound may modulate receptor activity and enzyme function, leading to various pharmacological effects.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells, potentially through mechanisms such as:
- Inhibition of tubulin polymerization : Similar to other compounds in its class, it may disrupt microtubule dynamics, which is crucial for cell division.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may also possess anti-inflammatory properties . It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
Case Studies
-
In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, demonstrating significant inhibition of cell growth at concentrations ranging from 0.5 to 5 μM.
Cell Line IC50 (μM) Prostate Cancer 1.0 Melanoma 1.8 Breast Cancer 0.7 - Animal Models : In vivo studies using murine models have shown promising results in reducing tumor size after administration of the compound, although further research is needed to understand its pharmacokinetics and metabolism.
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of indazole derivatives, including this compound. The presence of the methoxy and pyrrolidine groups appears to enhance its biological activity compared to other derivatives lacking these functionalities.
SAR Analysis
The SAR analysis indicates that modifications at specific positions on the indazole ring can significantly affect bioactivity:
| Substitution Position | Effect on Activity |
|---|---|
| C3 (Methoxy) | Increased potency |
| C6 (Carboxamide) | Essential for receptor binding |
Q & A
Basic Research Questions
What are the key considerations in designing a synthetic route for 3-methoxy-2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-2H-indazole-6-carboxamide?
Methodological Answer:
A robust synthetic route requires sequential construction of the indazole core, followed by functionalization of the pyrrolidine and carboxamide moieties. Critical steps include:
- Indazole Ring Formation : Cyclization of substituted hydrazines with carbonyl precursors under acidic conditions (e.g., HCl/EtOH) to yield the 2H-indazole scaffold .
- Methoxy and Methyl Group Introduction : Alkylation or nucleophilic substitution at specific positions, ensuring regioselectivity via temperature control (-10°C to 50°C) and base selection (e.g., K₂CO₃ in DMF) .
- Carboxamide Coupling : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-diisopropylethylamine (DIPEA) in THF or DMF to link the indazole-6-carboxylic acid to the pyrrolidine-methylamine derivative .
- Purification : Flash chromatography (ethyl acetate/hexane gradients) to isolate intermediates, followed by recrystallization for final product purity .
What analytical techniques are essential for confirming the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions, including methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.1–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 30:70 acetonitrile/water) to assess purity (>98%) and detect trace impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight (e.g., m/z 406.3 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolve stereochemical ambiguities in the pyrrolidine or indazole moieties .
Advanced Research Questions
How can researchers resolve stereochemical challenges during the synthesis of this compound?
Methodological Answer:
Stereochemical control is critical for the pyrrolidine and carboxamide moieties. Strategies include:
- Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak® OD-H) with mobile phases like 20% MeOH/CO₂ (0.2% DMEA modifier) to separate enantiomers. Retention times (e.g., 1.6 vs. 2.4 minutes) and enantiomeric excess (>98%) are monitored via chiral HPLC .
- Asymmetric Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with chiral ligands to control stereochemistry during fragment assembly .
- Dynamic Kinetic Resolution : Employ enzymes or organocatalysts to bias reaction pathways toward desired stereoisomers during key steps like amide bond formation .
What strategies are effective in optimizing reaction yields while minimizing byproduct formation in multi-step syntheses?
Methodological Answer:
- Reagent Stoichiometry : Maintain a 1.1:1 molar ratio of acylating agent to amine to prevent over-functionalization .
- Temperature Gradients : Stepwise heating (e.g., 55°C for coupling, 0°C for quenching) to suppress side reactions like oxidation or hydrolysis .
- Catalyst Screening : Test palladium complexes (e.g., Pd(dppf)Cl₂) for cross-coupling efficiency, optimizing ligand-metal ratios (e.g., 0.1–0.2 equiv) .
- Inert Atmosphere : Use argon/nitrogen to protect air-sensitive intermediates (e.g., boronic acids in Suzuki reactions) .
How should contradictory biological activity data between different batches of the compound be investigated?
Methodological Answer:
- Impurity Profiling : Compare HPLC traces of active vs. inactive batches to identify impurities (e.g., unreacted starting materials or diastereomers) .
- Isomer-Specific Assays : Test separated enantiomers (via chiral chromatography) in target-binding assays (e.g., SPR or ITC) to determine if activity is stereochemistry-dependent .
- Stability Studies : Monitor compound degradation under storage conditions (e.g., light, humidity) via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Target Interaction Analysis : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (KD) discrepancies between batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
